

Application Notes and Protocols: Utilizing Galunisertib in Combination with Nivolumab in Preclinical Studies

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Compound of Interest

Compound Name: Galunisertib

Cat. No.: B1674415

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Introduction

The combination of **galunisertib**, a small molecule inhibitor of the transforming growth factor-beta (TGF- β) receptor I (TGF β RI), and nivolumab, a monoclonal antibody targeting the programmed cell death-1 (PD-1) receptor, represents a promising immunotherapeutic strategy in oncology. Preclinical evidence suggests that this combination therapy can synergistically enhance anti-tumor immunity by targeting two distinct immunosuppressive pathways within the tumor microenvironment. **Galunisertib** mitigates the immunosuppressive effects of TGF- β , including the inhibition of T-cell proliferation and function, while nivolumab blocks the PD-1/PD-L1 immune checkpoint, unleashing the cytotoxic potential of T-cells against cancer cells. These application notes provide a summary of key preclinical findings and detailed protocols for investigating the combination of **galunisertib** and a PD-1/PD-L1 inhibitor.

Mechanism of Action

Galunisertib is an oral small molecule inhibitor of the TGF- β receptor I kinase, which specifically downregulates the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGF- β signaling pathway.[1][2] TGF- β signaling plays a multifaceted role in tumor biology, promoting proliferation, invasion, metastasis, and escape from immune surveillance.[1][3] Nivolumab is a human programmed death receptor-1 (PD-1) blocking antibody that binds to

the PD-1 receptor on activated T-cells, preventing its interaction with PD-L1 and PD-L2 ligands on tumor cells.[4] This blockade disrupts a key immune checkpoint that tumor cells exploit to evade immune destruction.[4] The combination of **galunisertib** and nivolumab is hypothesized to create a more favorable tumor microenvironment for anti-tumor T-cell activity by both removing TGF- β -mediated immunosuppression and releasing the PD-1/PD-L1 brake on T-cell function.[1][4]

Data Presentation

In Vitro Efficacy: Reversal of T-Cell Suppression

The following table summarizes the in vitro effect of **galunisertib** on reversing TGF- β 1 mediated suppression of human CD8+ T-cell proliferation.

Treatment Group	Concentration	% CD8+ T-Cell Proliferation (Mean \pm SEM)
Unstimulated	-	< 5%
Stimulated (Beads only)	-	85 \pm 5%
Stimulated + TGF- β 1	10 ng/mL	20 \pm 3%
Stimulated + TGF- β 1 + Galunisertib	1 μ M	55 \pm 6%
Stimulated + TGF- β 1 + Galunisertib	10 μ M	80 \pm 4%

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Syngeneic Mouse Models

The tables below present the anti-tumor efficacy of **galunisertib** in combination with a PD-L1 inhibitor in different preclinical mouse models.

CT26 Colon Carcinoma Model

Treatment Group	Dose	Mean Tumor Volume (mm ³) on Day 21	Complete Regressions (CR)
Vehicle	-	2500 ± 300	0/14
Galunisertib	75 mg/kg BID	1200 ± 250	3/14
anti-PD-L1	500 µ g/dose q7dx3	1000 ± 200	5/15
Galunisertib + anti-PD-L1	As above	200 ± 50	9/14

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

4T1-LP Breast Cancer Model

Treatment Group	Dose	% Tumor Growth Inhibition	Complete Regressions (CR)
Vehicle	-	0%	0/10
Galunisertib	37.5 mg/kg BID	~50%	1/10
Galunisertib	75 mg/kg BID	~75%	3/10
Galunisertib	150 mg/kg BID	~95%	5/10

Data adapted from Holmgaard et al., J Immunother Cancer, 2018.[1]

Experimental Protocols

In Vitro Human CD8+ T-Cell Proliferation Assay

Objective: To assess the ability of **galunisertib** to reverse TGF-β1-mediated suppression of human CD8+ T-cell proliferation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- CD8+ T-Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol
- Carboxyfluorescein succinimidyl ester (CFSE)
- Human T-cell activation/expansion beads (e.g., anti-CD3/anti-CD28 beads)
- Recombinant Human TGF- β 1
- **Galunisertib**
- DMSO (vehicle control)
- 96-well round-bottom plates
- Flow cytometer

Protocol:

- Isolate CD8+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or other suitable method.
- Label the isolated CD8+ T-cells with CFSE according to the manufacturer's instructions.
- Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium.
- Plate 5×10^4 cells per well in a 96-well round-bottom plate.
- Prepare treatment groups:
 - Unstimulated control (cells only)
 - Stimulated control (cells + activation beads)
 - TGF- β 1 suppression control (cells + activation beads + 10 ng/mL TGF- β 1)

- **Galunisertib** treatment groups (cells + activation beads + 10 ng/mL TGF- β 1 + varying concentrations of **galunisertib**, e.g., 0.1, 1, 10 μ M)
- Vehicle control (cells + activation beads + 10 ng/mL TGF- β 1 + DMSO)
- Add human T-cell activation/expansion beads to the appropriate wells.
- Add TGF- β 1, **galunisertib**, or DMSO to the respective wells.
- Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
- After incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating CD8⁺ T-cells.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **galunisertib** in combination with a PD-1/PD-L1 inhibitor in a syngeneic mouse model.

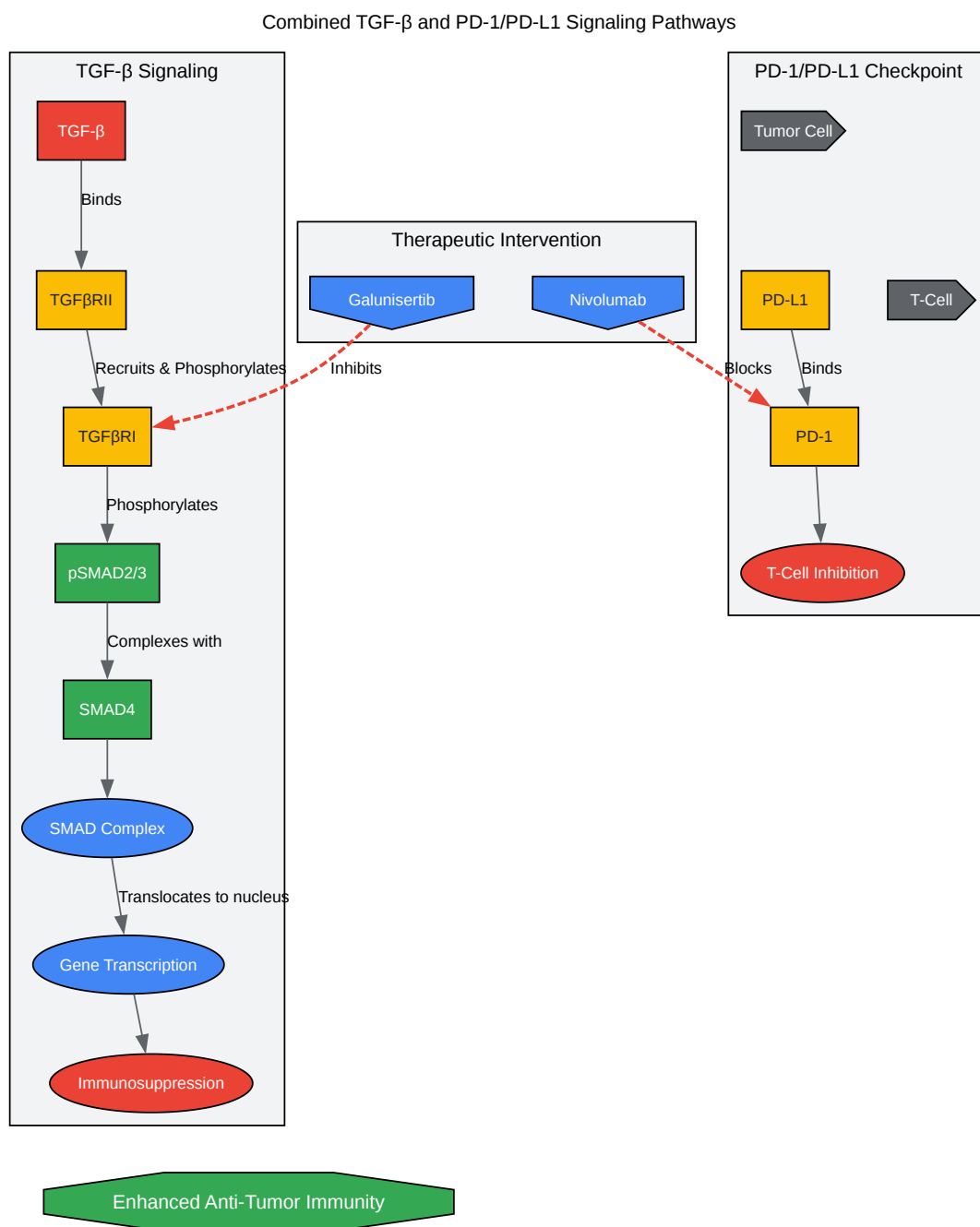
Materials:

- BALB/c or C57BL/6 mice (depending on the tumor cell line)
- CT26 (colon carcinoma) or 4T1-LP (breast cancer) tumor cells
- Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for injection
- **Galunisertib**
- Vehicle for **galunisertib** (e.g., 1% hydroxyethyl cellulose in 25 mM phosphate buffer, pH 2)
- Anti-mouse PD-L1 antibody (or Nivolumab surrogate)
- Isotype control antibody
- Calipers for tumor measurement
- Syringes and needles for tumor implantation and treatment administration

Protocol:

- Culture the chosen tumor cell line (e.g., CT26 or 4T1-LP) under standard conditions.
- Harvest and resuspend the tumor cells in sterile PBS or culture medium at the desired concentration (e.g., 1×10^6 CT26 cells or 5×10^5 4T1-LP cells per 100 μ L).
- Subcutaneously inject the tumor cells into the flank of the mice.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-15 mice per group).
- Prepare treatment groups:
 - Vehicle control
 - **Galunisertib** monotherapy (e.g., 75 mg/kg, administered orally twice daily)
 - Anti-PD-L1 monotherapy (e.g., 500 μ g/dose, administered intraperitoneally every 7 days for 3 doses)
 - **Galunisertib** + anti-PD-L1 combination therapy
 - Isotype control antibody group
- Administer the treatments according to the specified schedule for a defined period (e.g., 21-28 days).
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and overall health of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, gene expression analysis).
- Analyze the tumor growth data to determine the efficacy of the combination therapy compared to monotherapies and the control group.

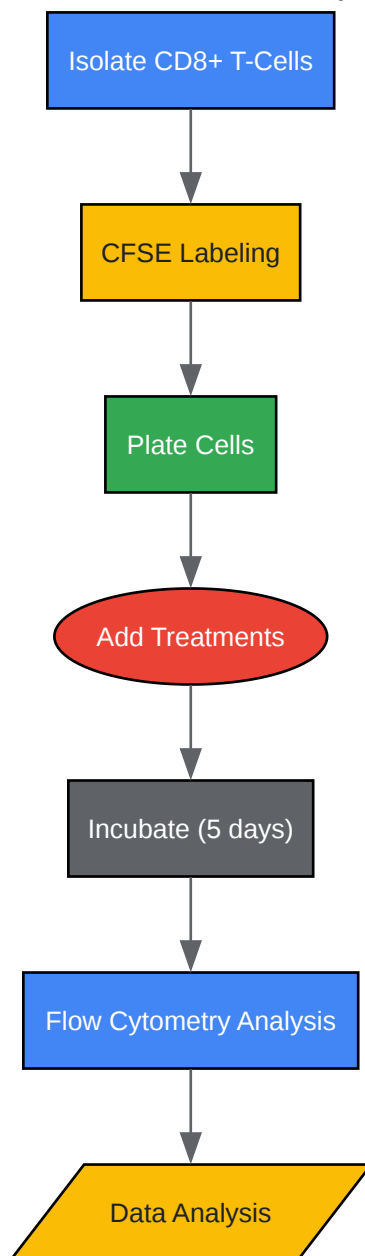
Mandatory Visualizations



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Caption: Combined inhibition of TGF- β and PD-1/PD-L1 signaling pathways.

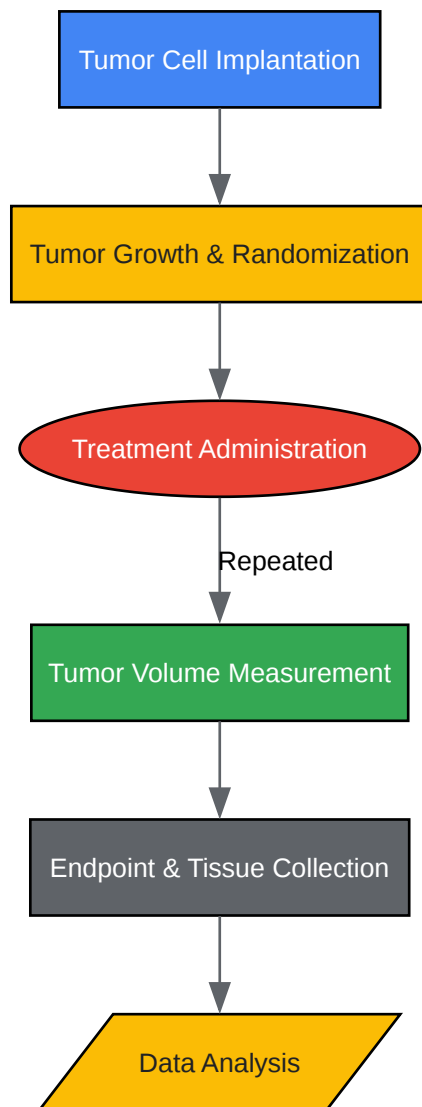
In Vitro T-Cell Proliferation Assay Workflow



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Caption: Workflow for the in vitro T-cell proliferation assay.

In Vivo Mouse Tumor Model Workflow



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Caption: Workflow for the in vivo syngeneic mouse tumor model experiment.

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